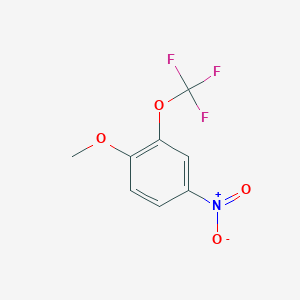

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-methoxy-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-6-3-2-5(12(13)14)4-7(6)16-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOWZUNDAGZRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738823 | |

| Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647855-18-3 | |

| Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethylated and nitrated anisole structure provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, profoundly influences the reactivity of the benzene ring, making it a valuable intermediate for various chemical transformations.[1] This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Chemical Identity and Properties

Correctly identifying a chemical compound is the cornerstone of safe and effective research. The properties of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene are summarized below.

| Property | Value | Source |

| CAS Number | 25889-37-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][3][4] |

| Molecular Weight | 221.13 g/mol | [1][3][4] |

| IUPAC Name | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | [2] |

| Synonyms | 3-Nitro-4-(trifluoromethyl)anisole | [1] |

| Appearance | Off-white to light yellow solid | [1][4] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][4] |

Synthesis and Reaction Mechanisms

The synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene typically involves the nitration of a precursor molecule, 4-methoxy-1-(trifluoromethyl)benzene. The reaction mechanism is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.

Experimental Protocol: Nitration of 4-methoxy-1-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxy-1-(trifluoromethyl)benzene.

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Workup: The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts. It also enhances the regioselectivity of the reaction.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.

-

Slow Addition: The slow, dropwise addition of the nitrating mixture ensures better control over the reaction temperature and minimizes localized overheating.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.

Applications in Drug Discovery and Development

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups and the advantageous properties imparted by the trifluoromethyl group.

Precursor to Bioactive Amines

The nitro group can be readily reduced to an amine (-NH₂) functionality, yielding 4-methoxy-2-amino-1-(trifluoromethyl)benzene. This aniline derivative serves as a key intermediate for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules.

Reduction of the Nitro Group:

A common method for the reduction of the nitro group is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

Signaling Pathway of a Hypothetical Drug Candidate

The amine derivative of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene could be incorporated into a molecule designed to inhibit a specific enzyme, for instance, a kinase involved in a cancer signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to:

-

Increased Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulated pKa: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spectroscopic Data

While specific spectra for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene were not found in the initial search, the expected spectroscopic features can be predicted based on its structure:

-

¹H NMR: Aromatic protons would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The methoxy group (-OCH₃) would show a singlet at around 3.9-4.1 ppm.

-

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear at a characteristic chemical shift, and its signal would be split into a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the nitro group (asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), the C-F bonds of the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region), and the C-O bond of the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 221.03.

Conclusion

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a key synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the synthesis of complex and biologically active molecules. Researchers and drug development professionals should be familiar with its properties, synthesis, and safe handling procedures to effectively utilize this versatile compound in their research endeavors.

References

-

J&K Scientific. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6. [Link]

-

Lead Sciences. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Lead Sciences. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. [Link]

-

Amerigo Scientific. 4-Methoxy-1-Nitro-2-Trifluoromethyl-Benzene. [Link]

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

NIST WebBook. Benzene, 4-methoxy-2-methyl-1-nitro-. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene - Lead Sciences [lead-sciences.com]

- 4. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene CAS#: 25889-37-6 [m.chemicalbook.com]

- 5. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 654-76-2 [sigmaaldrich.com]

solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a unique substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its trifluoromethoxy and nitro groups confer specific electronic and steric properties, making its solubility profile a critical parameter for synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. While specific experimental data for this novel compound is not yet publicly available, this document outlines the fundamental principles governing its solubility and provides a detailed, field-proven protocol for its empirical determination.

Introduction: Understanding the Molecule

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene possesses a combination of functional groups that create a complex interplay of intermolecular forces:

-

Benzene Ring: A nonpolar, aromatic core.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group, capable of dipole-dipole interactions.

-

Methoxy Group (-OCH₃): A moderately polar, electron-donating group.

-

Trifluoromethoxy Group (-OCF₃): A highly lipophilic and strongly electron-withdrawing group.

The presence of both polar (nitro, methoxy) and nonpolar (benzene ring, trifluoromethoxy) moieties suggests that the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene will be highly dependent on the choice of solvent. The principle of "like dissolves like" will be the primary determinant of its solubility.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in common organic solvents can be made:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively interact with the polar nitro and methoxy groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can engage in hydrogen bonding with the oxygen atoms of the nitro and methoxy groups. However, the nonpolar regions of the solute may limit extensive solubility. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The nonpolar benzene ring and the lipophilic trifluoromethoxy group will favor interaction with nonpolar solvents. However, the highly polar nitro group will likely reduce solubility in purely nonpolar solvents like hexane. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust gravimetric method for the quantitative determination of the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This method is reliable and widely accepted for generating accurate solubility data.[1]

Materials and Equipment

-

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the vials in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator and then weigh them again.

-

The difference in weight corresponds to the mass of the dissolved 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

-

Self-Validating System and Causality

-

Excess Solute: The presence of undissolved solid ensures that the solution is truly saturated at the given temperature.

-

Equilibration Time: A 24-hour period is generally sufficient for most organic compounds to reach equilibrium. For compounds with slow dissolution kinetics, this time may need to be extended.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature is paramount for reproducible results.

-

Filtration: The use of a 0.45 µm filter is a standard practice to ensure that the measured mass is solely from the dissolved solute and not from suspended microparticles.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

The is a key parameter for its successful application in research and development. While no specific data is currently available, a systematic approach based on the principles of intermolecular forces allows for a reasoned prediction of its solubility profile. The provided experimental protocol offers a robust and reliable method for the quantitative determination of this crucial physicochemical property. The insights gained from such studies will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this compound for its intended applications.

References

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

Introduction

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, also known as 4-Nitro-2-(trifluoromethyl)anisole (CAS Number: 654-76-2), is a highly functionalized aromatic compound.[1] Its structure, featuring a methoxy group, a nitro group, and a trifluoromethoxy group, makes it a valuable intermediate and building block in the synthesis of complex organic molecules. The presence of both electron-donating (methoxy) and strongly electron-withdrawing (nitro, trifluoromethoxy) substituents creates a unique electronic profile, rendering it a versatile scaffold for developing novel pharmaceuticals and agrochemicals. This guide provides a detailed, field-proven methodology for the synthesis of this compound, emphasizing the chemical rationale, procedural details, and critical safety considerations.

Retrosynthetic Analysis & Strategy

A logical and efficient synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is achieved through a two-step process starting from the commercially available precursor, 2-(trifluoromethoxy)phenol. The chosen strategy hinges on two fundamental and reliable organic transformations: electrophilic aromatic substitution (nitration) followed by nucleophilic substitution (Williamson ether synthesis).

The retrosynthetic breakdown is as follows:

-

Final Step (Disconnection 1): The target molecule can be formed by methylation of the corresponding phenol. This is a classic Williamson ether synthesis, a robust method for forming ethers.[2][3] This identifies 4-nitro-2-(trifluoromethoxy)phenol as the key penultimate intermediate.

-

Initial Step (Disconnection 2): The intermediate, 4-nitro-2-(trifluoromethoxy)phenol, can be synthesized via the regioselective nitration of 2-(trifluoromethoxy)phenol .

This two-step approach is advantageous due to the predictable regioselectivity of the nitration step and the high efficiency of the subsequent methylation.

Overall Synthetic Workflow

The diagram below outlines the strategic two-step synthesis from the starting material to the final product.

Caption: A two-step synthetic route to the target compound.

Part 1: Electrophilic Nitration of 2-(Trifluoromethoxy)phenol

The critical step in this synthesis is the regioselective introduction of a nitro group onto the 2-(trifluoromethoxy)phenol ring. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

Causality & Mechanistic Rationale

-

Hydroxyl (-OH) Group: A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance.

-

Trifluoromethoxy (-OCF₃) Group: A strongly deactivating, meta-director. The high electronegativity of the fluorine atoms withdraws electron density inductively, making the ring less susceptible to electrophilic attack.

The desired product requires nitration at the C4 position, which is para to the strongly activating hydroxyl group and meta to the deactivating trifluoromethoxy group. This alignment of directing effects makes the C4 position the most electronically favorable site for attack by the nitronium ion (NO₂⁺), leading to high regioselectivity for the desired 4-nitro isomer.

Directing Effects in Nitration

This diagram illustrates how the electronic properties of the substituents guide the incoming electrophile to the desired position.

Caption: Favorable alignment of substituent directing effects for C4 nitration.

Experimental Protocol: Nitration

Warning: Nitration reactions are highly exothermic and potentially hazardous.[4] Concentrated nitric and sulfuric acids are extremely corrosive.[5][6] This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath for temperature control is mandatory.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-(Trifluoromethoxy)phenol | 178.11 | 5.0 g | 28.1 | Starting Material |

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 20 mL | - | Catalyst/Solvent |

| Nitric Acid (HNO₃, 70%) | 63.01 | 1.9 mL | 29.5 | Nitrating Agent |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction Solvent |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | Neutralization |

| Brine | - | 50 mL | - | Washing |

| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethoxy)phenol (5.0 g, 28.1 mmol).

-

Acidification: Place the flask in an ice/water bath. Slowly add concentrated sulfuric acid (20 mL) while stirring. Ensure the internal temperature remains below 10°C. Stir for 10 minutes until the solid is fully dissolved.

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.9 mL) to 5 mL of sulfuric acid, pre-chilled in the ice bath.

-

Addition: Using a dropping funnel, add the nitrating mixture dropwise to the phenol solution over 30 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A rise in temperature can lead to uncontrolled side reactions.[7]

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate (the product) should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-nitro-2-(trifluoromethoxy)phenol as a yellow solid. The product can be purified further by recrystallization if necessary.

Part 2: Williamson Ether Synthesis of 4-nitro-2-(trifluoromethoxy)phenol

This step converts the phenolic hydroxyl group into a methoxy group via an SN2 reaction.[8] The phenol is first deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks the methylating agent.

Experimental Protocol: Methylation

Warning: Dimethyl sulfate is a potent methylating agent and is classified as a probable human carcinogen.[9][10] It is highly toxic, corrosive, and can be absorbed through the skin.[11][12] This procedure must be conducted with extreme caution in a well-ventilated fume hood, using appropriate gloves and full PPE.[13]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-nitro-2-(trifluoromethoxy)phenol | 223.11 | 5.0 g | 22.4 | Starting Material |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.6 g | 33.6 | Base |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 2.3 mL | 24.6 | Methylating Agent |

| Acetone | 58.08 | 100 mL | - | Solvent |

Procedure:

-

Setup: To a 250 mL round-bottom flask, add the crude 4-nitro-2-(trifluoromethoxy)phenol (5.0 g, 22.4 mmol), anhydrous potassium carbonate (4.6 g, 33.6 mmol), and acetone (100 mL).

-

Methylation: Stir the suspension vigorously. Add dimethyl sulfate (2.3 mL, 24.6 mmol) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C). Maintain reflux for 4-6 hours, monitoring the reaction's completion by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

-

Concentration: Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene as a solid product.

Characterization

The identity and purity of the final product, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry.

-

Mass Spectrometry: To verify the molecular weight (221.13 g/mol ).[1]

-

Melting Point Analysis: To assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This guide outlines a reliable and logically designed two-step synthesis for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. By leveraging fundamental principles of electrophilic and nucleophilic substitution reactions, this protocol provides a clear pathway for researchers to access this valuable chemical intermediate. The paramount importance of adhering to strict safety protocols, particularly during the nitration and methylation steps, cannot be overstated and is essential for a safe and successful synthesis.

References

Sources

- 1. 4-Nitro-2-(trifluoromethyl)anisole | C8H6F3NO3 | CID 69562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. ehs.com [ehs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. epa.gov [epa.gov]

- 10. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

Introduction: Navigating Nomenclature in Substituted Nitroaromatics

An In-Depth Technical Guide to Trifluoromethyl and Trifluoromethoxy-Substituted Nitrophenols

For researchers and professionals in drug development, precision in chemical nomenclature is paramount. This guide addresses the chemical landscape surrounding the query for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene . A thorough search of authoritative chemical databases and literature reveals that this specific substitution pattern is not well-documented. However, the nomenclature strongly suggests interest in a class of closely related and synthetically important compounds.

This guide will focus on the most probable compound of interest, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Compound A, CAS 654-76-2) , which differs by a single oxygen atom. Furthermore, to provide a comprehensive resource, we will draw comparisons with its isomers and the structurally related 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B, CAS 1214344-76-9) .

The core of this guide is to provide not just data, but a field-proven perspective on the synthesis, reactivity, and application of these building blocks. We will dissect the critical differences between the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, a distinction with profound implications for medicinal chemistry.

Part 1: Core Profile of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Compound A)

This compound is a key intermediate, valued for the strategic placement of its functional groups which allows for selective chemical transformations.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's properties is critical for its effective application in synthesis and analysis. The data below has been aggregated from commercial and database sources.

| Property | Value | Source |

| IUPAC Name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | |

| CAS Number | 654-76-2 | |

| Molecular Formula | C₈H₆F₃NO₃ | |

| Molecular Weight | 221.14 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 273.8 °C at 760 mmHg | |

| InChI Key | KGFADEJSZXEVMC-UHFFFAOYSA-N |

Note: Spectroscopic data like NMR and IR is available and should be consulted for batch-specific verification.

Reactivity and Synthetic Utility

The chemical behavior of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is dictated by the interplay of its three substituents on the aromatic ring:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution. Its primary utility lies in its facile reduction to an amine (-NH₂), which is a versatile handle for constructing amides, sulfonamides, and heterocyclic systems prevalent in pharmaceuticals.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing through induction (-I effect). Its presence significantly increases the acidity of N-H bonds in resulting aniline derivatives and enhances the lipophilicity and metabolic stability of molecules, making it a prized substituent in drug design.[3]

-

Methoxy Group (-OCH₃): An electron-donating group through resonance (+M effect), which can influence the regioselectivity of reactions.

The primary synthetic application involves the selective reduction of the nitro group to form 2-amino-5-methoxybenzotrifluoride, a key precursor for various pharmaceutical and agrochemical agents.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene to its corresponding aniline. This transformation is a cornerstone of its use in medicinal chemistry.

Objective: To synthesize 5-Methoxy-2-(trifluoromethyl)aniline.

Materials:

-

1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)

-

Iron powder (Fe, 3.0 eq)

-

Ammonium chloride (NH₄Cl, 1.2 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene in a 4:1 mixture of Ethanol and Water.

-

Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude aniline can be purified by flash column chromatography on silica gel if necessary.

Causality: The choice of iron and ammonium chloride in an ethanol/water solvent system is a classic, cost-effective, and reliable method for nitro group reduction. The iron acts as the reducing agent, while ammonium chloride serves as a proton source and helps maintain a slightly acidic pH to facilitate the reaction without being harsh enough to cause side reactions.

Workflow Diagram:

Caption: Workflow for the reduction of the nitro group.

Part 2: Isomeric Counterparts and the Critical -OCF₃ vs. -CF₃ Distinction

A nuanced understanding of isomeric effects and substituent properties is what separates routine synthesis from innovative drug design.

Isomer Profile: 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B)

While less common, this isomer (CAS 1214344-76-9) contains all the functional groups from the original query. Its utility lies in providing a different spatial arrangement of these groups, which can be critical for targeting specific biological receptors. The synthesis would typically involve the nitration of a 4-methoxy-1-(trifluoromethoxy)benzene precursor. The directing effects of the methoxy (ortho, para-directing) and trifluoromethoxy (meta-directing) groups would need to be carefully considered to achieve the desired regiochemistry.

The Scientist's Perspective: -OCF₃ vs. -CF₃ in Drug Design

The substitution of a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group is not a trivial change; it is a strategic decision in medicinal chemistry to modulate key drug properties.[4]

| Feature | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Significance in Drug Development |

| Electronic Effect | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-I), weak donation (+M) | Both deactivate aromatic rings but the -OCF₃ group's oxygen lone pairs can have subtle resonance effects. |

| Lipophilicity (π value) | ~0.88 | ~1.04 | The -OCF₃ group provides a greater increase in lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[3][4] |

| Metabolic Stability | High stability due to strong C-F bonds. | Very high stability; less susceptible to enzymatic oxidation compared to a methoxy (-OCH₃) group. | Both groups are used to block metabolic hotspots, increasing the drug's half-life. The -OCF₃ is often considered a metabolically robust bioisostere of a methoxy group.[3] |

| Conformation | Can rotate freely. | Has a bent geometry and can influence the conformation of adjacent groups. | The conformational constraints of the -OCF₃ group can be exploited to lock a molecule into a bioactive conformation. |

Authoritative Insight: The choice between -CF₃ and -OCF₃ is a classic multi-parameter optimization problem. While both enhance metabolic stability and lipophilicity, the -OCF₃ group offers a more significant lipophilicity boost and unique conformational influence.[3][5] This makes trifluoromethoxy-containing compounds a promising, though relatively underexplored, class of biologically active molecules.[3] For example, Riluzole, a drug for amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its passage across the blood-brain barrier.[3]

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The presence of strong electron-withdrawing groups like -NO₂ and -CF₃/-OCF₃ activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present. The rate and regioselectivity of SₙAr reactions are highly dependent on the relative positions of these groups. A nitro group ortho or para to a leaving group provides powerful resonance stabilization for the Meisenheimer intermediate, significantly accelerating the reaction.[6][7] Researchers must analyze the specific isomer to predict its susceptibility to SₙAr reactions.

Logical Relationship Diagram:

Sources

- 1. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene - Lead Sciences [lead-sciences.com]

- 2. jk-sci.com [jk-sci.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. echemi.com [echemi.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, with a focus on its molecular weight, physicochemical properties, and its context within chemical synthesis and research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to offer predictive insights for researchers.

Section 1: Core Chemical Identity and Molecular Weight

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃). The precise arrangement of these substituents on the benzene ring is critical to its chemical reactivity and potential applications.

The molecular formula for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is C₈H₆F₃NO₄ .

Based on this formula, the calculated molecular weight is 253.13 g/mol .

A summary of the key physicochemical properties, including both calculated and inferred data, is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 253.13 g/mol | Calculated |

| Molecular Formula | C₈H₆F₃NO₄ | - |

| Appearance | Likely a yellow crystalline solid | Inferred from analogs[1][2] |

| Solubility | Expected to be soluble in organic solvents | Inferred from analogs[1] |

Section 2: Structural and Spectroscopic Characterization

The structural arrangement of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is key to its properties. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring. This electronic distribution is expected to influence its reactivity in chemical syntheses.

Figure 1. Chemical structure of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

Spectroscopic analysis would be essential for the definitive identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry would provide critical data on its molecular structure and purity.

Section 3: Synthesis and Reactivity Insights

A plausible synthetic route could involve the nitration of a precursor molecule, 1-methoxy-2-(trifluoromethoxy)benzene. The directing effects of the methoxy and trifluoromethoxy groups would be a key consideration in achieving the desired regioselectivity of the nitro group to the 4-position.

Hypothetical Synthesis Workflow:

Figure 2. A potential synthetic pathway for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

The reactivity of this molecule is expected to be rich, given its array of functional groups. The nitro group can be reduced to an amine, which is a common precursor in the synthesis of pharmaceuticals and agrochemicals.[3] The aromatic ring itself can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Section 4: Potential Applications in Research and Development

Substituted nitroaromatic compounds are valuable intermediates in various fields of chemical synthesis. Based on the applications of analogous compounds, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene could serve as a key building block in the following areas:

-

Pharmaceuticals: The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of drug candidates. This compound could be a precursor for novel therapeutic agents.

-

Agrochemicals: Many pesticides and herbicides are derived from substituted nitroaromatics.[3]

-

Materials Science: The unique electronic properties imparted by the substituents could make this compound and its derivatives of interest in the development of advanced materials, such as dyes and polymers.[2]

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling nitroaromatic compounds should be followed. These typically include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

References

[1] Vertex AI Search. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene CAS:654-76-2. [3] Vertex AI Search. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [2] Vertex AI Search. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki - Guidechem.

Sources

safety and handling of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Safety and Handling of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

Introduction: A Strategic Building Block in Modern Synthesis

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 1214344-76-9) is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility is anchored in the unique interplay of its three functional groups: the nitro group, a versatile handle for transformation into an amine; the methoxy group; and the trifluoromethoxy group. The trifluoromethoxy (-OCF₃) substituent is of particular interest in drug discovery as it can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, making it a desirable feature in the design of new pharmaceutical candidates.[2][3]

This guide is designed for researchers, chemists, and drug development professionals who handle or intend to utilize this compound. It provides a comprehensive overview of its chemical properties, a rigorous examination of its safety profile, and detailed protocols for its safe handling, storage, and use in a laboratory setting. The focus is on providing not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and experimental success.

Section 1: Physicochemical and Spectroscopic Data

A foundational understanding of a compound's physical properties is essential for its proper handling, for designing experiments, and for troubleshooting synthetic procedures. The data for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is summarized below.

| Property | Value | Source |

| CAS Number | 1214344-76-9 | BLDpharm[1] |

| Molecular Formula | C₈H₆F₃NO₄ | Derived |

| Molecular Weight | 237.13 g/mol | Derived |

| Appearance | Yellow Crystalline Solid | Inferred from related compounds[4][5] |

| Storage | Sealed in dry, room temperature | Inferred from related compounds[6] |

Note: Specific, experimentally verified data for this exact compound is limited in public literature. Properties are often inferred from closely related structural analogs.

Section 2: Hazard Identification and Toxicological Profile

GHS Classification (Anticipated): Based on analogs like 1-Nitro-4-(trifluoromethoxy)benzene and other nitroanisoles, the following GHS classifications should be assumed until proven otherwise:

-

Skin Corrosion/Irritation, Category 2 [7]

-

Serious Eye Damage/Eye Irritation, Category 2 [7]

-

Specific target organ toxicity (single exposure), Category 3 (Respiratory system) [7]

-

Carcinogenicity (Suspected) : A structural analog, 4-Nitroanisole, is classified as a Category 1B carcinogen (H350: May cause cancer) based on animal studies showing tumor formation in the liver of rats and mice.[8] Given the structural similarity, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene should be handled as a potential carcinogen.

Toxicological Summary: The primary hazards are associated with the nitroaromatic moiety. Exposure to some nitrobenzene compounds can induce methemoglobinemia, leading to anemia and oxidative injury to red blood cells.[8] The trifluoromethoxy group is generally considered to be metabolically stable.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. The following measures constitute a self-validating system for minimizing risk.

Engineering Controls:

-

Fume Hood: All handling of solid and any solutions of the compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Safety Shower & Eyewash Station: Ensure immediate access to a safety shower and eyewash station in the event of accidental contact.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7][9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Change gloves immediately if contamination occurs.[9]

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing like an apron or sleeves.[7]

Hygiene Measures:

-

Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[7]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.[9]

Section 4: Safe Handling, Storage, and Disposal

Handling:

-

Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

-

Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

Keep away from heat and sources of ignition.

-

Store locked up in a designated area for toxic or carcinogenic substances.[7][10]

Disposal:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. This should be done via an approved waste disposal plant.[7][9][10]

Section 5: Emergency Procedures

First Aid Measures:

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[7]

-

Skin Contact: If on skin, wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7][10]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent dust formation.

-

Carefully sweep up the solid material, place it into a sealed container for disposal, and clean the spill area thoroughly.

Section 6: Reactivity Profile and Synthetic Applications

The synthetic utility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is dictated by the electronic properties of its substituents. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are both potent electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution.[2]

The primary value of this compound lies in the transformation of the nitro group. The reduction of the nitro group to an aniline is a cornerstone transformation, yielding 4-Methoxy-2-(trifluoromethoxy)aniline. This aniline is a highly valuable intermediate for introducing this specific substituted phenyl ring into larger molecules, often through amide bond formation, cross-coupling reactions, or the synthesis of heterocyclic structures.[3]

Sources

- 1. 1214344-76-9|4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene CAS:654-76-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 654-76-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Synthesis and Putative History of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a specialized aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to a lack of direct historical documentation for this specific molecule, this paper presents a putative synthetic pathway derived from established methodologies for structurally related compounds. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the broader historical context of trifluoromethoxy-substituted nitroaromatics. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize this and similar complex organic molecules.

Introduction: The Significance of Fluorinated Nitroaromatics

Nitroaromatic compounds are a cornerstone of industrial organic synthesis, serving as critical precursors for a vast array of products including dyes, polymers, pesticides, and explosives[1]. The introduction of fluorine atoms into these molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics[2]. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in medicinal and agricultural chemistry[3]. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's reactivity and biological activity[2][3].

The compound 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene incorporates the key functionalities of a nitro group, a methoxy group, and a trifluoromethoxy group on a benzene ring. This unique combination of substituents suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored biological activities. While the specific discovery and history of this exact molecule are not well-documented in publicly available literature, we can infer its synthetic origins from the well-established chemistry of its constituent parts.

A Putative History: The Convergence of Synthetic Strategies

The synthesis of a molecule like 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene likely emerged from the convergence of several mature fields within organic chemistry:

-

Nitration of Aromatic Compounds: The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental and extensively studied reaction, typically employing a mixture of nitric and sulfuric acids[1][4]. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

-

Synthesis of Aryl Trifluoromethyl Ethers: The preparation of compounds containing the trifluoromethoxy group has been an area of active research. A common method involves the fluorination of a corresponding phenol derivative[3].

-

Nucleophilic Aromatic Substitution: The strategic placement of functional groups on an aromatic ring often involves leveraging the principles of nucleophilic aromatic substitution, where a potent nucleophile displaces a leaving group.

Given these foundational principles, the synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene would logically proceed through a multi-step sequence, carefully considering the directing effects of the substituents at each stage to achieve the desired isomer.

Proposed Synthesis Pathway and Mechanistic Rationale

The most logical synthetic route to 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene would likely start from a readily available precursor and sequentially introduce the required functional groups. A plausible pathway is outlined below.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

Causality Behind Experimental Choices:

-

Starting Material: 2-Methoxyphenol (guaiacol) is a commercially available and relatively inexpensive starting material. Its hydroxyl and methoxy groups provide the necessary handles for the subsequent transformations.

-

Step 1: Trifluoromethoxylation: The conversion of the phenolic hydroxyl group to a trifluoromethoxy group is a critical step. A common method for this transformation involves a two-step process starting from the corresponding phenol[3]. This typically includes conversion to an aryl fluoroformate followed by fluorination. This approach is chosen to install the sterically demanding and electron-withdrawing trifluoromethoxy group early in the synthesis.

-

Step 2: Nitration: The final step is the introduction of the nitro group. The trifluoromethoxy group is an ortho-, para-director, while the methoxy group is also an ortho-, para-director. Due to the steric hindrance from the adjacent trifluoromethoxy group, the nitration is expected to occur predominantly at the para position relative to the methoxy group, yielding the desired product. The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for this electrophilic aromatic substitution[4].

Detailed Experimental Protocol

The following protocol is a predictive methodology based on established procedures for similar transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 2-(Trifluoromethoxy)anisole

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

-

Procedure: a. To a solution of 2-methoxyphenol in a suitable aprotic solvent (e.g., anhydrous toluene), add a base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath. b. Slowly add a solution of phosgene (or a phosgene equivalent like triphosgene) in the same solvent via the dropping funnel. c. Allow the reaction to warm to room temperature and stir for several hours until the formation of the chloroformate is complete (monitored by TLC or GC-MS). d. Carefully quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. To the crude chloroformate dissolved in a suitable solvent (e.g., acetonitrile), add a source of fluoride, such as potassium fluoride, along with a phase-transfer catalyst (e.g., 18-crown-6). f. Heat the mixture to reflux and monitor the reaction for the formation of 2-(trifluoromethoxy)anisole. g. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by fractional distillation or column chromatography.

Step 2: Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath.

-

Procedure: a. To a stirred, pre-cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 2-(trifluoromethoxy)anisole. b. Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature. c. Add the nitrating mixture dropwise to the solution of 2-(trifluoromethoxy)anisole, ensuring the temperature does not exceed 10 °C. d. After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC or GC. e. Carefully pour the reaction mixture onto crushed ice to precipitate the crude product. f. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

Data Presentation: Expected Physicochemical Properties

| Property | Expected Value/Characteristic |

| Molecular Formula | C₈H₆F₃NO₄ |

| Molecular Weight | 253.13 g/mol |

| Appearance | Likely a pale yellow to white solid |

| Melting Point | Expected to be a solid with a distinct melting point |

| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane), sparingly soluble in water |

| ¹H NMR | Distinct aromatic and methoxy proton signals |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the methoxy carbon, and the trifluoromethoxy carbon |

| IR Spectroscopy | Characteristic peaks for C-O, NO₂, and C-F bonds |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is grounded in well-established and extensively documented chemical transformations. Each step incorporates self-validating checkpoints:

-

Reaction Monitoring: The progress of each reaction step should be meticulously monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the real-time assessment of reactant consumption and product formation, ensuring the reaction proceeds as expected.

-

Spectroscopic Characterization: The identity and purity of the intermediate and final products must be unequivocally confirmed through a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The obtained spectra should be consistent with the expected structures.

-

Physical Constant Verification: The melting point of the final crystalline product should be sharp and reproducible, serving as a reliable indicator of purity.

By adhering to these validation steps, a researcher can have high confidence in the identity and quality of the synthesized 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

Conclusion and Future Directions

While the historical record for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is sparse, a logical and robust synthetic pathway can be proposed based on fundamental principles of organic chemistry. The unique combination of electron-withdrawing and electron-donating groups on the aromatic ring makes this compound a promising candidate for further investigation as a scaffold in the development of novel pharmaceuticals and agrochemicals. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and an exploration of its reactivity and potential biological activities.

References

- 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene. (n.d.). Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of Halogenated Nitroaromatic Compounds. (n.d.). Benchchem.

- Technical Support Center: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene. (n.d.). Benchchem.

- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals.

- 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1. (n.d.). Benchchem.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). MDPI.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 654-76-2 [sigmaaldrich.com]

Methodological & Application

The Synthetic Versatility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene: A Guide for Advanced Organic Synthesis

This document provides a comprehensive overview of the synthetic applications of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a highly functionalized aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the core reactivity of this molecule, offering not just protocols, but the strategic rationale behind its use in constructing complex molecular architectures.

The unique arrangement of a methoxy, a nitro, and a trifluoromethoxy group on the benzene ring imparts a distinct electronic character, making it a valuable intermediate. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the reactivity of the aromatic system, paving the way for key transformations. This guide will focus on the two primary pillars of its synthetic utility: the reduction of the nitro group to form versatile aniline derivatives and its application in nucleophilic aromatic substitution reactions.

Core Reactivity Profile

The reactivity of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is dominated by the electronic effects of its substituents. The nitro and trifluoromethoxy groups are potent electron-withdrawing groups, which strongly deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). The primary transformations of interest for synthetic chemists are therefore centered on the nitro group and the potential for nucleophilic attack on the ring.

| Property | Value |

| IUPAC Name | 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene |

| Molecular Formula | C₈H₆F₃NO₄ |

| Molecular Weight | 237.13 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Key Reactive Sites | Nitro group (reduction), Aromatic ring (Nucleophilic Aromatic Substitution) |

Application 1: Reduction of the Nitro Group to Synthesize 2-Methoxy-5-amino-1-(trifluoromethoxy)benzene

The most prominent application of nitroaromatic compounds in organic synthesis is their reduction to the corresponding anilines. These anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The resulting 2-Methoxy-5-amino-1-(trifluoromethoxy)benzene is a valuable precursor for introducing a highly functionalized phenyl ring into target molecules. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity.

The conversion of the nitro group to a primary amine is a fundamental transformation in synthetic chemistry. For 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, this reduction is the most common and valuable reaction, providing access to the corresponding aniline. Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being one of the most efficient and clean procedures.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of related nitroaromatic compounds.

Materials:

-

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a flask suitable for hydrogenation, dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon).

-

Introduce hydrogen gas, either by balloon or from a pressurized source, and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-5-amino-1-(trifluoromethoxy)benzene.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Causality and Insights:

-

Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. Other catalysts such as platinum oxide or Raney nickel can also be employed.

-

Solvent: Protic solvents like methanol or ethanol are typically used for catalytic hydrogenation as they readily dissolve the starting material and are compatible with the reaction conditions.

-

Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; the filter cake should be kept wet with solvent.

Caption: Workflow for the catalytic reduction of the nitro group.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong electron-withdrawing groups (nitro and trifluoromethoxy) ortho and para to the methoxy group makes the aromatic ring of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the methoxy group is not a superb leaving group, under forcing conditions or with highly activated systems, its displacement is possible. More likely, if a suitable leaving group (e.g., a halide) were present on the ring, the SNAr reaction would proceed more readily.

However, even without a better leaving group, the high degree of activation by the nitro and trifluoromethoxy groups could enable reactions with strong nucleophiles. The nucleophile would preferentially attack the positions ortho and para to the electron-withdrawing groups.

Hypothetical Protocol: Reaction with Sodium Methoxide

This is a representative protocol for an SNAr reaction on a highly activated aromatic ether.

Materials:

-

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

-

Sodium methoxide (NaOMe)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a polar aprotic solvent such as DMF or DMSO.

-

Add an excess of the nucleophile, for example, sodium methoxide.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Causality and Insights:

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "naked" and more reactive.

-

Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. Alkoxides, amines, and thiols are common nucleophiles for this type of reaction.

-

Reaction Feasibility: The success of this reaction is highly dependent on the activation of the ring. The combined electron-withdrawing effect of the nitro and trifluoromethoxy groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).

Application Notes: 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene as a Versatile Precursor in Medicinal Chemistry

Introduction

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These moieties can profoundly influence a compound's metabolic stability, lipophilicity, and target binding affinity.[3][4] Among these, the trifluoromethoxy (-OCF3) group is of particular importance due to its unique electronic properties and significant lipophilicity, which can enhance membrane permeability and bioavailability.[3][5][6] This guide details the strategic utility and practical applications of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 101777-73-3), a specialized building block poised for the synthesis of complex pharmaceutical intermediates.

This molecule is a trifunctionalized aromatic ring, presenting medicinal chemists with a powerful platform for generating diverse compound libraries. The key features are:

-

A Nitro Group: A versatile synthetic handle that serves as a masked aniline. Its strong electron-withdrawing nature also activates the aromatic ring for certain transformations.[7][8]

-

A Trifluoromethoxy Group (-OCF3): A highly lipophilic and metabolically robust substituent that can improve a drug candidate's pharmacokinetic profile.[5][9] It is more lipophilic than the related trifluoromethyl (-CF3) group and is known to be resistant to oxidative metabolism.[5][6]

-

A Methoxy Group (-OCH3): Modulates the electronic properties of the ring and can serve as a potential point for metabolic cleavage or as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This document provides an in-depth look at the physicochemical properties of this building block and outlines detailed protocols for its application in key synthetic transformations relevant to drug development.

Physicochemical Properties and Strategic Value

The unique combination of substituents on 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene provides a distinct set of physicochemical properties that can be leveraged in drug design.

| Property | Value / Description | Significance in Medicinal Chemistry |

| Molecular Formula | C8H6F3NO4 | |

| Molecular Weight | 253.14 g/mol | Provides a moderately sized, highly functionalized core. |

| Trifluoromethoxy (-OCF3) Group | Hansch π constant: +1.04[2] | Confers high lipophilicity, which can enhance cell membrane permeability and oral bioavailability. The C-F bonds provide exceptional metabolic stability, protecting against enzymatic degradation and extending in vivo half-life.[5][9] |

| Nitro (-NO2) Group | Hammett constant (σp): +0.78 | A strong electron-withdrawing group that serves as a reliable precursor to the versatile aniline functional group.[8] |

| Substitution Pattern | 1,2,4-Trisubstituted | Offers a defined regiochemistry for subsequent synthetic modifications, enabling the creation of specific isomers. |

The primary strategic value of this reagent lies in its role as a precursor to 2-methoxy-4-(trifluoromethoxy)aniline . This aniline derivative is an attractive scaffold for building novel inhibitors, receptor antagonists, or other bioactive molecules where the interplay between the methoxy and trifluoromethoxy groups can be fine-tuned to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Synthetic Application: Reduction of the Nitro Group

The most fundamental and widely applicable transformation for this building block is the reduction of the nitro group to a primary amine. This unmasks the aniline functionality, opening a gateway to a vast array of subsequent reactions.

Workflow for Aniline Synthesis and Derivatization

Caption: Key synthetic pathway from the nitroaromatic starting material to valuable aniline-derived products.

Protocol 1: Catalytic Hydrogenation for Aniline Synthesis

Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. This protocol is suitable for substrates that do not contain other reducible functional groups (e.g., alkenes, alkynes).

Materials:

-

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

-

Hydrogen gas (H2) balloon or Parr hydrogenator

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filtration aid

Procedure:

-

Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.

-

Solvent Addition: Add MeOH or EtOAc to dissolve the starting material (approx. 0.1 M concentration).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Causality Note: The inert atmosphere prevents the dry catalyst from reacting pyrophorically with air and pre-saturates the system before introducing hydrogen.

-

Inert Gas Purge: Seal the vessel and purge the headspace with the inert gas three times to remove all oxygen.

-

Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas from a balloon. For larger scales, use a Parr apparatus set to the desired pressure (e.g., 50 psi).

-